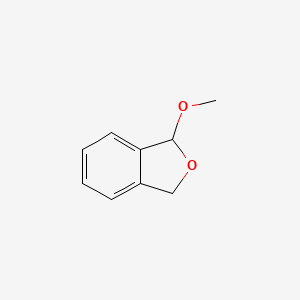

1,3-Dihydro-1-methoxyisobenzofuran

Description

Historical Context and Fundamental Significance of the Isobenzofuran (B1246724) Nucleus in Synthetic Transformations

The isobenzofuran nucleus, a highly reactive and transient species, has been a subject of fascination for organic chemists for decades. wikipedia.org Its inherent instability, due to its anti-aromatic character, makes it a potent diene in Diels-Alder reactions, a cornerstone of synthetic organic chemistry. beilstein-journals.org This reactivity has been harnessed to construct complex polycyclic aromatic hydrocarbons. beilstein-journals.org The parent isobenzofuran is challenging to isolate but can be generated in situ from stable precursors for immediate use in chemical transformations. wikipedia.orgbeilstein-journals.org The development of stable, substituted isobenzofurans, such as 1,3-diphenylisobenzofuran, has further expanded the synthetic utility of this heterocyclic system. wikipedia.orgbeilstein-journals.org

Structural Features and Classification of Dihydroisobenzofuran Derivatives within Heterocyclic Chemistry

Dihydroisobenzofurans are a class of heterocyclic compounds that retain the core bicyclic structure of isobenzofuran but with a partially saturated furan (B31954) ring. This structural modification imparts greater stability compared to the parent isobenzofuran, making them valuable and versatile building blocks in organic synthesis. organic-chemistry.orgresearchgate.net These derivatives are broadly classified based on the nature and position of substituents on the heterocyclic ring. They are integral components of many natural products and pharmaceuticals, exhibiting a wide range of biological activities. researchgate.net The dihydroisobenzofuran scaffold is found in alkaloids, neolignans, and isoflavonoids, highlighting its significance in natural product chemistry. researchgate.net

Academic Relevance of 1,3-Dihydro-1-methoxyisobenzofuran as a Subject of Chemical Inquiry

Among the dihydroisobenzofuran derivatives, this compound has emerged as a compound of significant academic and industrial interest. chemimpex.com Its unique structure, featuring a methoxy (B1213986) group at the 1-position, renders it a valuable precursor for the generation of 1-methoxyisobenzofuran, a reactive intermediate for various cycloaddition reactions. acs.orgacs.orgacs.orgacs.org Researchers have extensively studied its synthesis, reactivity, and application as a key intermediate in the total synthesis of natural products and other complex organic molecules. chemimpex.comacs.org Its utility in pharmaceutical development and materials science further underscores its importance in contemporary chemical research. chemimpex.comchemimpex.com

Chemical Properties and Synthesis

A comprehensive understanding of the chemical and physical properties of this compound is crucial for its effective application in organic synthesis.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, purification, and use in various reaction conditions.

| Property | Value |

| IUPAC Name | 1-methoxy-1,3-dihydro-2-benzofuran nih.gov |

| CAS Registry Number | 67536-29-2 nih.gov |

| Molecular Formula | C₉H₁₀O₂ chemimpex.com |

| Molecular Weight | 150.18 g/mol chemimpex.com |

| Appearance | Colorless to almost clear liquid chemimpex.com |

| Boiling Point | 106 °C at 12 mmHg chemimpex.com |

| Density | 1.11 g/cm³ chemimpex.com |

| Refractive Index | n20/D 1.53 chemimpex.com |

| Solubility | Soluble in organic solvents chemimpex.com |

Synthetic Methodologies

The preparation of this compound can be achieved through various synthetic routes. One common approach involves the reaction of o-phthalaldehyde (B127526) with methanol (B129727). chemsrc.com Another established method is the reduction of the corresponding phthalide (B148349) followed by methylation. More innovative strategies focus on catalytic and environmentally benign procedures. For instance, the reductive cyclization of enone-tethered aldehydes using a cobalt catalyst in the presence of isopropanol (B130326) as a hydrogen surrogate offers a chemoselective route to dihydroisobenzofurans. organic-chemistry.org Additionally, enantioselective intramolecular oxa-Michael reactions of enones or α,β-unsaturated esters containing benzylic alcohols, catalyzed by cinchona squaramide-based organocatalysts, provide access to chiral 1,3-dihydroisobenzofuran derivatives with high enantioselectivity. organic-chemistry.org

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of this compound. The ¹H NMR spectrum typically exhibits characteristic signals for the aromatic protons, the methylene (B1212753) protons of the dihydrofuran ring, the methine proton at the 1-position, and the methoxy group protons. The chemical shifts and coupling patterns of these signals provide detailed information about the connectivity and stereochemistry of the molecule. Similarly, the ¹³C NMR spectrum reveals distinct resonances for each carbon atom in the molecule, further corroborating its structure. For instance, the carbon of the methoxy group and the carbons of the dihydrofuran ring appear at characteristic chemical shifts.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic portions of the molecule. A strong C-O stretching band associated with the ether linkage would also be a prominent feature. The absence of a carbonyl (C=O) stretching band helps to distinguish it from related phthalide structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The fragmentation pattern can offer further structural clues, often involving the loss of the methoxy group or other small fragments from the molecular ion.

Reactivity and Chemical Transformations

The chemical behavior of this compound is largely defined by its ability to act as a precursor to the more reactive 1-methoxyisobenzofuran.

Precursor to 1-Methoxyisobenzofuran

Under either acidic or basic conditions, this compound can undergo elimination of methanol to generate the transient 1-methoxyisobenzofuran. acs.orgacs.orgacs.org This in situ generation is a key strategy for utilizing the high reactivity of the isobenzofuran core in subsequent reactions.

Participation in Cycloaddition Reactions

The generated 1-methoxyisobenzofuran is a potent diene that readily participates in Diels-Alder reactions with various dienophiles. acs.org This reactivity allows for the construction of complex polycyclic systems, which are valuable scaffolds in medicinal chemistry and materials science. The stereoselectivity of these cycloaddition reactions has been a subject of detailed investigation. acs.org

Applications in Organic Synthesis

The versatility of this compound makes it a valuable tool in the hands of synthetic organic chemists.

Building Block for Natural Product Synthesis

The dihydroisobenzofuran motif is present in numerous biologically active natural products. researchgate.net Consequently, this compound and its derivatives serve as crucial building blocks in the total synthesis of these complex molecules. acs.org Its ability to introduce a specific and functionalized heterocyclic core makes it an attractive starting material for the synthesis of compounds with potential therapeutic applications.

Intermediate in the Construction of Complex Molecular Architectures

Beyond natural product synthesis, this compound is employed as a key intermediate in the construction of a variety of complex molecular architectures. chemimpex.com Its role as a precursor to a reactive diene allows for its incorporation into intricate molecular frameworks through cycloaddition strategies. This has led to the development of novel compounds with unique properties for applications in areas such as drug discovery and materials science. chemimpex.comchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-1,3-dihydro-2-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFOTZJVYJNYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=CC=CC=C2CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462556 | |

| Record name | 1,3-Dihydro-1-methoxyisobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67536-29-2 | |

| Record name | 1,3-Dihydro-1-methoxyisobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1,3 Dihydro 1 Methoxyisobenzofuran and Its Derivatives

Generation of Reactive Isobenzofuran (B1246724) Intermediates via 1,4-Elimination from 1,3-Dihydro-1-methoxyisobenzofuran

The generation of the highly reactive diene, isobenzofuran (IBF), can be effectively achieved through the 1,4-elimination of methanol (B129727) from this compound. beilstein-journals.org This method provides a valuable route to IBF at ambient temperatures, avoiding the harsh conditions of high-temperature vacuum pyrolysis often required in retro-Diels-Alder approaches. beilstein-journals.org The elimination reaction is typically induced by a strong base, such as lithium diisopropylamide (LDA), and allows for the in situ trapping of the fleeting isobenzofuran intermediate. beilstein-journals.org

The high reactivity of isobenzofuran is a key feature, making it a powerful tool in organic synthesis, particularly in Diels-Alder reactions. nih.gov This reactivity stems from the significant resonance energy gained upon the formation of a stable benzene (B151609) ring in the resulting cycloadduct. nih.gov However, this same reactivity contributes to its low stability, as it readily dimerizes or polymerizes. nih.gov Consequently, generating isobenzofuran in situ from precursors like this compound is a common and practical strategy. beilstein-journals.orgnih.gov

The utility of this approach is demonstrated in the synthesis of various complex molecules. For instance, the isobenzofuran generated can be trapped with a variety of dienophiles to form bridged polycyclic aromatic compounds. rsc.org This methodology has been developed into efficient one-pot procedures. rsc.org

A study on the oxidative generation of isobenzofurans for intermolecular cycloadditions found that phthalans can be oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to produce isobenzofurans. These intermediates immediately undergo Diels-Alder reactions with dienophiles. chemrxiv.org This further highlights the synthetic utility of generating these reactive intermediates under controlled conditions.

Transformations Leading to 1-Methoxyisobenzofuran

The generation of 1-methoxyisobenzofuran can be accomplished through both base-induced and acid-catalyzed pathways starting from 1,3-dihydro-1,3-dimethoxyisobenzofuran. acs.orgacs.org

The base-induced 1,4-elimination of methanol from 1,3-dihydro-1,3-dimethoxyisobenzofuran using a strong base like a lithium amide (LiNR₂) provides a synthetically useful route to 1-methoxyisobenzofuran. acs.org This reaction's efficiency is notably dependent on the solvent, proceeding more rapidly in tetrahydrofuran (B95107) (THF) than in diethyl ether, and being very slow in hexane. acs.org The elimination process can exhibit syn selectivity in ether. acs.org This method allows for the preparation of isolable solutions of 1-methoxyisobenzofuran. acs.org

The stereoselectivity of the elimination is influenced by the reaction conditions. For instance, the cis and trans isomers of the starting material can lead to different product ratios depending on the base and solvent system employed.

In contrast to the base-induced method, the acid-catalyzed elimination of methanol from 1,3-dihydro-1,3-dimethoxyisobenzofuran is generally not a synthetically practical route to 1-methoxyisobenzofuran. acs.org This pathway requires forcing conditions and typically only yields cycloadducts when highly reactive dienophiles, such as maleic anhydride (B1165640), are used. acs.org With less reactive dienophiles, the desired cycloaddition products are often not obtained, limiting the synthetic utility of this approach. acs.org

Diels-Alder Reactivity of Isobenzofuran and Substituted Analogues

Isobenzofurans are well-established as highly reactive dienes in [4+2] cycloaddition reactions, a characteristic attributed to the thermodynamic driving force of forming a stable aromatic benzene ring in the product. nih.govrsc.org This high reactivity allows them to participate in cycloadditions with a wide array of dienophiles. pku.edu.cn

Isobenzofuran and its derivatives readily undergo Diels-Alder reactions with a diverse range of dienophiles. rsc.orgpku.edu.cnnih.gov These include not only common alkenes and alkynes but also more specialized reaction partners. For example, isobenzofuran can react with constrained templates bearing neighboring dienophiles to form novel, highly symmetrical cavitands. nih.gov It can also be trapped by highly strained alkenes and alkynes. nih.gov

The scope of dienophiles extends to hetero-Diels-Alder reactions, providing access to hetero-oxanorbornene derivatives which are versatile synthetic intermediates. rsc.org While many dienophile classes appear to be most reactive with isobenzofurans, some reactions may require elevated temperatures. rsc.org For instance, the reaction of isobenzofuran with adamantanethione, a stable thioketone, proceeds at 100 °C. rsc.org

The reactivity of isobenzofurans can be influenced by substituents. For example, DFT calculations have shown that benzannulation can affect the aromaticity and, consequently, the Diels-Alder reactivity of isobenzofuran derivatives. nih.gov Steric hindrance can also play a significant role; 1,3-dimesitylisobenzofuran is notably less reactive towards strong dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) compared to 1,3-diphenylisobenzofuran. beilstein-journals.org

Below is a table summarizing the cycloaddition of isobenzofuran with various dienophiles:

| Dienophile | Product Type | Reference |

| Maleic Anhydride | Bridged Polycyclic | acs.org |

| N-Phenylmaleimide | Oxygen-Bridged Polycycle | chemrxiv.org |

| Benzoquinone | Oxygen-Bridged Polycycle | chemrxiv.org |

| Dimethyl Acetylenedicarboxylate (DMAD) | Naphthalene Derivative | beilstein-journals.org |

| Acrylonitrile | Dihydronaphthalene Derivative | beilstein-journals.org |

| Ethylene | Tricyclic Adduct | nih.gov |

| 1,2-Diheteroethylenes | Heterocyclic Adducts | acs.org |

| Adamantanethione | Spirocyclic Thioether | rsc.org |

The regioselectivity and stereoselectivity of Diels-Alder reactions involving isobenzofurans are critical aspects that influence the structure of the final products. chadsprep.commasterorganicchemistry.com

Regioselectivity: When unsymmetrical isobenzofurans react with unsymmetrical dienophiles, the formation of constitutional isomers is possible. masterorganicchemistry.com The regiochemical outcome is often predictable. Dienes with substituents at the 1-position tend to favor the formation of "ortho" (1,2) products, while those with substituents at the 2-position generally yield "para" (1,4) products. "Meta" (1,3) products are typically formed as minor byproducts. masterorganicchemistry.com For example, 6,7-dehydrobenzofuran exhibits remarkable regioselectivity in its Diels-Alder cycloadditions with 2-substituted furans. nih.gov This has been attributed to the polarized nature of the aryne intermediate. nih.gov

Stereoselectivity: The stereochemistry of the dienophile is generally conserved in the Diels-Alder product. youtube.com For instance, if the substituents on the dienophile are cis, they will remain cis in the resulting cycloadduct. Similarly, trans substituents on the dienophile will be trans in the product. youtube.com The stereochemistry of the diene also plays a role. Substituents on the diene that are pointing "out" will end up on the same face of the newly formed ring. youtube.com

The endo/exo selectivity is another important stereochemical consideration. Often, the "endo" product, where the substituents of the dienophile are oriented towards the diene system in the transition state, is the major product due to secondary orbital interactions.

The table below illustrates the regiochemical outcomes for substituted isobenzofurans:

| Diene Substituent Position | Favored Product Regioisomer | Reference |

| 1-Substituted | "ortho" (1,2) | masterorganicchemistry.com |

| 2-Substituted | "para" (1,4) | masterorganicchemistry.com |

Tautomeric Equilibria in Dihydroisobenzofuranol Systems and Structural Effects

The structural dynamics of this compound and related compounds are significantly influenced by the existence of tautomeric equilibria. The core of this phenomenon lies in the ring-chain tautomerism between the cyclic hemiacetal form, a substituted 1-hydroxyisobenzofuran (also known as phthalanol), and the open-chain aldehyde form, a substituted 2-formylbenzyl alcohol. The position of this equilibrium is highly dependent on the nature and position of substituents on the aromatic ring and the side chain.

In the case of this compound itself, the methoxy (B1213986) group at the C1 position stabilizes the cyclic form, making it the predominant species. However, its parent alcohol, 1,3-dihydro-1-hydroxyisobenzofuran, serves as a better model to understand the fundamental tautomeric interplay. This compound exists in a dynamic equilibrium with its open-chain tautomer, 2-(hydroxymethyl)benzaldehyde.

Studies have demonstrated that electron-withdrawing groups on the benzene ring tend to favor the open-chain aldehyde form. This is attributed to the increased electrophilicity of the carbonyl carbon in the aldehyde, which destabilizes the cyclic hemiacetal. Conversely, electron-donating groups generally shift the equilibrium towards the cyclic hemiacetal form by increasing the nucleophilicity of the hydroxyl group.

The solvent also plays a crucial role in determining the position of the tautomeric equilibrium. Polar protic solvents, such as methanol and water, can stabilize the more polar open-chain form through hydrogen bonding. In contrast, nonpolar aprotic solvents tend to favor the less polar cyclic hemiacetal.

The structural effects on this equilibrium can be summarized in the following table:

| Substituent/Condition | Effect on Equilibrium | Predominant Tautomer |

| Electron-withdrawing group on aromatic ring | Shifts equilibrium to the left | Open-chain (Aldehyde) |

| Electron-donating group on aromatic ring | Shifts equilibrium to the right | Cyclic (Hemiacetal) |

| Polar protic solvent | Shifts equilibrium to the left | Open-chain (Aldehyde) |

| Nonpolar aprotic solvent | Shifts equilibrium to the right | Cyclic (Hemiacetal) |

| Methoxy group at C1 (as in this compound) | Strongly favors cyclic form | Cyclic (Acetal) |

These tautomeric relationships are fundamental to understanding the reactivity of dihydroisobenzofuranol systems, as the open-chain aldehyde form provides a pathway for reactions typical of aromatic aldehydes.

Mechanistic Investigations of Related Isobenzofuranone Synthesis Reactions

The synthesis of isobenzofuranones (phthalides) often involves precursors structurally related to this compound. Mechanistic investigations into these synthetic routes provide valuable insights into the reactivity of the isobenzofuran core. A common and well-studied method for isobenzofuranone synthesis is the reduction of 2-formylbenzoates.

Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the reaction pathways of these transformations. For instance, the reduction of methyl 2-formylbenzoate (B1231588) to produce 3-hydroxyisobenzofuranone, a key intermediate, can proceed through different mechanisms depending on the reducing agent and reaction conditions.

One proposed mechanism involves the direct reduction of the aldehyde functionality to a primary alcohol, followed by an intramolecular cyclization via nucleophilic attack of the newly formed hydroxyl group onto the ester carbonyl. The subsequent elimination of the alkoxy group from the ester yields the final isobenzofuranone product.

Another potential pathway involves the initial formation of a hemiacetal intermediate, similar to the tautomeric forms discussed previously. In this scenario, the ester group participates in the initial stages of the reaction. The reducing agent would then act on this cyclic intermediate.

Computational studies have explored the transition states and energy barriers associated with these different pathways. The relative stability of intermediates and the activation energies for each step are calculated to predict the most likely reaction mechanism. These investigations help in optimizing reaction conditions to favor the desired product and minimize side reactions.

The insights gained from these mechanistic studies are not only crucial for the synthesis of isobenzofuranones but also contribute to a deeper understanding of the fundamental reactivity of bifunctional aromatic compounds, including the derivatives of this compound.

Structural Diversity and Academic Research on Isobenzofuran Containing Architectures

Spiro-Fused Isobenzofuran (B1246724) Systems in Chemical Research

Spiro-fused isobenzofuran systems are characterized by a common atom joining the isobenzofuran ring to another cyclic structure. This arrangement imparts a three-dimensional character to the molecule, which is often sought after in drug discovery and materials science.

Synthetic Exploration and Structural Elucidation of Spiro[isobenzofuran-piperidine] Scaffolds

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been a subject of significant interest, primarily due to their potential as central nervous system agents. nih.gov Researchers have developed convenient laboratory syntheses for these scaffolds, such as the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of a substituted piperidone and subsequent acid-catalyzed cyclization. nih.gov This approach has enabled the preparation of a variety of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov

Structural elucidation of these spiro compounds is crucial for understanding their biological activity. X-ray crystallography and NMR spectroscopy are key techniques used to determine the precise three-dimensional arrangement of atoms. These studies have revealed that the conformational flexibility of the piperidine (B6355638) ring and the nature of the substituents on both the isobenzofuran and piperidine moieties play a critical role in their interaction with biological targets. nih.gov For instance, research has shown that optimal activity is often associated with a specific orientation of substituents on the piperidine ring relative to the isobenzofuran core. nih.gov

| Compound | Synthetic Method | Key Structural Feature | Research Focus |

| 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] | Lithiation of 2-bromobenzhydryl methyl ether, addition of 1-methyl-4-piperidone, acid-catalyzed cyclization nih.gov | Spiro-fusion of isobenzofuran and piperidine rings | Potential central nervous system agent nih.gov |

| 3-Arylspiro[isobenzofuran-1(3H),4'-piperidines] | Analogous methods to the above, varying the aryl substituent nih.gov | Varied aryl group at the 3-position of the isobenzofuran ring | Structure-activity relationship studies nih.gov |

| 4-[2-(Arylmethyl)phenyl]piperidines | Furan (B31954) ring opening of spiro[isobenzofuran-piperidine] precursors nih.gov | Conformationally mobile analogues | Investigation of the role of the furan ring in biological activity nih.gov |

Fluorescent Spiro[isobenzofuran-xanthene] Derivatives as Research Tools

Spiro[isobenzofuran-xanthene] derivatives represent a class of fluorescent probes that have gained prominence as powerful tools in biological research. sioc-journal.cnmdpi.com These molecules typically exist in a non-fluorescent, spirocyclic form, but can undergo a ring-opening reaction to a highly fluorescent, open-form xanthene upon interaction with a specific analyte or stimulus. mdpi.comkorea.ac.kr This "off-on" switching mechanism makes them highly sensitive and selective for detecting various species, including metal ions and changes in pH. sioc-journal.cn

The synthesis of these derivatives often involves the condensation of a substituted phthalic anhydride (B1165640) with a resorcinol (B1680541) or aminophenol derivative. mdpi.com The photophysical properties of the resulting fluorophores can be fine-tuned by modifying the substituents on both the isobenzofuran and xanthene moieties. This allows for the development of probes with a range of emission wavelengths, from the visible to the near-infrared spectrum. nih.govnih.gov These fluorescent probes are widely used in applications such as fluorescence microscopy, flow cytometry, and live-cell imaging to visualize and track biological processes and molecules. nih.govnih.gov

| Derivative Type | Activation Mechanism | Key Feature | Application |

| Rhodamine-based probes | Analyte-induced spiro-ring opening korea.ac.kr | Turn-on fluorescence | Detection of metal ions (e.g., Cu2+, Hg2+) korea.ac.kr |

| Fluorescein-based probes | pH-dependent equilibrium between spirocyclic and open forms | pH sensitivity | Intracellular pH sensing sioc-journal.cn |

| SiR-Hoechst | Binding to DNA | Near-infrared emission | Live-cell imaging of the nucleus mdpi.com |

Functionalized Phthalides and Isobenzofuranone Analogues

Functionalized phthalides, also known as isobenzofuranones, and their analogues are another important class of compounds derived from the isobenzofuran scaffold. These compounds are characterized by a carbonyl group at the 1-position of the isobenzofuran ring system.

Synthesis of Substituted 1,3-Dioxoisobenzofuran Units

Substituted 1,3-dioxoisobenzofurans, commonly known as phthalic anhydrides, are key intermediates in the synthesis of a wide range of chemical compounds, including dyes, polymers, and pharmaceuticals. The synthesis of these units typically involves the dehydration of the corresponding phthalic acids. Various methods have been developed to introduce substituents onto the aromatic ring of phthalic anhydride, allowing for the creation of a diverse library of building blocks. These methods include electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation, followed by oxidation of the introduced side chains to carboxylic acids and subsequent dehydration.

Investigation of Natural Product Isobenzofuranones from Fungi and Other Sources

Isobenzofuranones are a class of natural products that have been isolated from various sources, particularly from fungi. oncowitan.com These compounds exhibit a wide range of biological activities. nih.govnih.gov Fungi are a rich source of structurally diverse isoindolinone-type compounds, which are structurally related to isobenzofuranones. oncowitan.com Research in this area focuses on the isolation and purification of these natural products, the elucidation of their chemical structures, and the evaluation of their biological properties. The discovery of novel isobenzofuranones from natural sources continues to provide new lead compounds for drug discovery and development. nih.govnih.gov

Polycyclic and Fused Furan Systems Incorporating Isobenzofuran Moieties

The isobenzofuran moiety can also be incorporated into larger, more complex polycyclic and fused furan systems. These structures are of interest due to their unique electronic and photophysical properties. The synthesis of these complex molecules often requires multi-step synthetic sequences and the use of advanced organic chemistry methodologies. Research in this area is driven by the potential applications of these compounds in materials science, for example, as organic semiconductors or components of organic light-emitting diodes (OLEDs). The extended π-conjugation in these systems can lead to interesting optical and electronic properties that are not observed in the simpler isobenzofuran core.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of 1,3-Dihydro-1-methoxyisobenzofuran, offering detailed insights into its atomic framework.

High-Resolution 1D (¹H, ¹³C) and 2D NMR (COSY) Techniques

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. researchgate.netresearchgate.net In a typical ¹H NMR spectrum, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons at position 3, the methine proton at position 1, and the methoxy (B1213986) group protons are observed. The chemical shifts of these protons are influenced by their local electronic environment.

Similarly, the ¹³C NMR spectrum displays discrete resonances for each unique carbon atom, including the aromatic carbons, the C1 and C3 carbons of the dihydrofuran ring, and the methoxy carbon. The chemical shifts in the ¹³C spectrum are indicative of the carbon hybridization and the nature of neighboring atoms. compoundchem.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within the molecule. researchgate.netoxinst.com A COSY spectrum of this compound would reveal correlations between adjacent protons, for instance, between the methylene protons at C3 and the methine proton at C1, confirming their neighboring relationship in the five-membered ring.

¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.15-7.28 | m |

| H-1 | 5.32 | s |

| CH₂-3 | 5.02-5.19 | m |

| OCH₃ | 3.53 | s |

¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| Aromatic C | 125.5-141.3 |

| C-1 | 109.3 |

| C-3 | 66.66 |

Stereochemical Assignments via Long-Range Coupling Constants and Difference NOE Spectra

The stereochemistry of this compound, particularly at the C1 position, can be investigated using advanced NMR experiments. Long-range coupling constants (J-couplings) between protons that are separated by more than three bonds can provide valuable information about their spatial relationship. nih.govdocumentsdelivered.comorganicchemistrydata.org For instance, the magnitude of four-bond couplings (⁴J) can be indicative of specific dihedral angles, helping to define the molecule's conformation.

Difference Nuclear Overhauser Effect (NOE) spectroscopy is another powerful technique for elucidating stereochemistry. This method detects protons that are close in space, irrespective of their bonding connectivity. Irradiation of a specific proton, such as the methoxy protons, and observation of an enhancement in the signal of another proton, for example, the H-1 proton, would indicate their spatial proximity and thus help in assigning the relative stereochemistry.

Computational NMR Analysis for Complex Stereochemistry

In cases of complex stereochemistry or where experimental data is ambiguous, computational NMR analysis serves as a valuable tool. researchgate.net By employing quantum chemical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, it is possible to predict the NMR chemical shifts for different possible stereoisomers of this compound. researchgate.net Comparison of these calculated spectra with the experimental data can provide a robust assignment of the correct stereochemical configuration.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound. uci.edu

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. escholarship.orgnih.gov This precision allows for the unambiguous determination of the elemental composition of this compound. The experimentally determined exact mass can be compared to the theoretical exact mass calculated for the molecular formula C₉H₁₀O₂, confirming the identity of the compound. nih.govchemimpex.com

High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₂ |

| Calculated Exact Mass | 150.0681 |

| Measured Exact Mass | 150.068079557 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in the molecule. docbrown.infodocbrown.info The IR spectrum of this compound would exhibit absorption bands corresponding to C-H stretching vibrations of the aromatic ring and the aliphatic portion, as well as the characteristic C-O stretching vibrations of the ether linkages. docbrown.info

Ultraviolet-Visible spectroscopy provides insights into the electronic transitions within the molecule. researchgate.netresearchgate.net The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π-π* transitions within the benzene (B151609) ring. The position and intensity of these absorptions are characteristic of the benzofuran (B130515) chromophore.

Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Absorption |

|---|---|

| Infrared (IR) | C-O stretching: ~1060-1150 cm⁻¹ |

| C-H stretching (aromatic): ~3000-3100 cm⁻¹ | |

| C-H stretching (aliphatic): ~2800-3000 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | λmax: ~270 nm |

Emerging Spectroscopic Techniques in Organic Compound Analysis

The characterization of organic compounds has been significantly advanced by a diverse array of spectroscopic methods. azooptics.com Standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide foundational information regarding the structure, functional groups, and molecular weight of molecules like this compound. ijpsjournal.combeilstein-journals.org However, the field of analytical chemistry is continually evolving, with emerging techniques offering enhanced sensitivity, specificity, and the ability to analyze complex molecular interactions and dynamics. azooptics.comnumberanalytics.com

While the primary characterization of this compound has been accomplished using established spectroscopic methods, the application of emerging techniques holds the potential for a more profound understanding of its properties. beilstein-journals.orgd-nb.info These advanced methodologies are critical in various fields, including materials science, pharmaceutical analysis, and biomedical research. numberanalytics.com

Detailed spectroscopic data for this compound has been reported, providing a baseline for its structural confirmation. This data is crucial for verifying its synthesis, which can be achieved through methods such as the reduction of phthalide (B148349) followed by methylation, or the oxidative methoxylation of phthalan. beilstein-journals.orgnih.gov

Table 1: 1H-NMR Spectroscopic Data for this compound (CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.35 - 7.25 | m | 4H | Aromatic-H | |

| 6.40 | t | 1.8 | 1H | O-CH-O |

| 5.14 | dd | 12.9, 1.8 | 1H | CH2 |

| 5.04 | dd | 12.9, 1.8 | 1H | CH2 |

| 3.45 | s | 3H | OCH3 |

Data sourced from synthesis and characterization studies.

Table 2: 13C-NMR Spectroscopic Data for this compound (CDCl3)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 138.2 | Aromatic C |

| 137.4 | Aromatic C |

| 128.9 | Aromatic CH |

| 127.4 | Aromatic CH |

| 122.5 | Aromatic CH |

| 121.3 | Aromatic CH |

| 106.8 | O-CH-O |

| 69.8 | CH2 |

| 55.4 | OCH3 |

Data sourced from synthesis and characterization studies.

Emerging spectroscopic techniques are expanding the frontiers of organic compound analysis beyond routine structure elucidation. numberanalytics.com Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are particularly powerful. ijpsjournal.com Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) allow for the analysis of complex mixtures, enhancing separation and identification capabilities. numberanalytics.com

Another area of significant advancement is in vibrational spectroscopy. azooptics.com Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Terahertz spectroscopy offer new ways to probe molecular structure and intermolecular interactions. numberanalytics.commdpi.com Terahertz spectroscopy, for instance, operates between microwave and infrared frequencies and is useful for analyzing the low-frequency vibrational and rotational modes of molecules, providing insights into their conformational dynamics. numberanalytics.com

Mass spectrometry has also seen dramatic developments, leading to improved resolution and the ability to derive precise structural information. azooptics.com Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is an emerging method that combines the spatial resolution of imaging with the molecular specificity of mass spectrometry. ijpsjournal.com This allows for the direct visualization of the distribution of molecules within a sample, a capability with significant potential in materials science and biological studies. ijpsjournal.com

The table below outlines some of these emerging techniques and their potential applications in the detailed characterization of organic compounds like this compound.

Table 3: Potential Applications of Emerging Spectroscopic Techniques

| Technique | Principle | Potential Application for Organic Compound Analysis |

|---|---|---|

| Hyphenated Techniques (e.g., LC-NMR, GC-MS) | Combines chromatographic separation with spectroscopic detection. ijpsjournal.comnumberanalytics.com | Analysis of impurities in synthetic batches of this compound; studying reaction kinetics and identifying transient intermediates. |

| Terahertz Spectroscopy | Utilizes the terahertz frequency range to study low-frequency molecular vibrations and rotations. numberanalytics.com | Probing intermolecular interactions in the solid state; studying conformational flexibility and polymorphism. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman signals for molecules adsorbed on nanostructured metal surfaces. azooptics.commdpi.com | Trace-level detection and analysis; studying surface chemistry and interactions with other molecules or materials. |

| Mass Spectrometry Imaging (e.g., MALDI-MSI) | Maps the spatial distribution of molecules by coupling imaging with mass spectrometry. ijpsjournal.com | Visualizing the distribution of the compound or its metabolites in biological tissues or on material surfaces. |

| Fluorescence Spectroscopy | Measures the emission of light from a substance that has absorbed light. mdpi.comsolubilityofthings.com | Although not inherently fluorescent, derivatization could create fluorescent probes to study binding interactions or localization within systems. nih.gov |

These advanced methods promise to provide a more dynamic and detailed picture of organic molecules, moving beyond static structural information to encompass reactivity, intermolecular interactions, and spatial distribution. ijpsjournal.comnumberanalytics.com

Theoretical and Computational Chemistry Approaches to Isobenzofuran Systems

Electronic Structure and Molecular Properties Calculations

The electronic landscape of a molecule dictates its reactivity and physical properties. Computational techniques offer a window into this landscape, providing quantitative data on electron distribution, orbital energies, and electrostatic potential.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying isobenzofuran (B1246724) systems. DFT methods are used to investigate a wide array of molecular properties.

Key Investigated Properties with DFT:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy corresponds to the electron-donating ability, while the LUMO energy relates to the electron-accepting tendency. nih.govepstem.net The energy gap between HOMO and LUMO provides insight into the molecule's stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net Negative potential regions, often associated with heteroatoms like oxygen, indicate favorable sites for electrophilic attack. nih.govresearchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness and electronegativity, derived from FMO energies, help to confirm the stability and reactivity of the compound under study. epstem.net

Mulliken Charges: This analysis provides information on the charge distribution among the atoms in the molecule. epstem.net

In studies of related dienylisobenzofurans, the presence of an electron-donating methoxy (B1213986) group was found to significantly influence reaction pathways. DFT calculations showed that for these systems, different cycloaddition pathways could have similar activation energies, leading to a mixture of products. pku.edu.cn This highlights the predictive power of DFT in understanding how substituents like the methoxy group in 1,3-Dihydro-1-methoxyisobenzofuran can direct chemical reactions.

Table 1: Common Properties Calculated Using DFT

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. epstem.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. epstem.net |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. researchgate.net |

| MEP | Molecular Electrostatic Potential. | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. researchgate.net |

| Mulliken Charges | Atomic charge distribution. | Helps understand the polarity of bonds and atoms. epstem.net |

Ab initio methods are a class of computational techniques based on first principles, using only physical constants and the atomic numbers of the system as input. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory. fiu.eduststephens.net.in

Hartree-Fock (HF) Theory: HF calculations provide a foundational understanding of a molecule's electronic structure. ststephens.net.in The core idea is the mean-field approximation, where each electron interacts with an average field generated by all other electrons, rather than with each electron individually. fiu.edu While this is a simplification, HF theory is a crucial starting point for more advanced methods. fiu.edu

Post-Hartree-Fock Methods: To achieve higher accuracy, methods that account for electron correlation—the interactions that the HF mean-field approach neglects—are necessary. These are known as post-Hartree-Fock methods.

Møller-Plesset Perturbation Theory (MP2): This method adds electron correlation as a perturbation to the HF result, often providing a significant improvement in accuracy for geometries and energies.

Coupled Cluster (CC) Theory (e.g., CCSD(T)): Regarded as a "gold standard" in quantum chemistry, coupled-cluster methods, particularly with single, double, and perturbative triple excitations (CCSD(T)), can yield highly accurate results that are often comparable to experimental values. These methods are computationally intensive but are required for systems where high accuracy is paramount.

For the isobenzofuran framework, these high-level calculations can provide benchmark data for energies and structures, against which results from more cost-effective methods like DFT can be compared. uoc.gr

Reaction Mechanism and Transition State Modeling

Computational chemistry is exceptionally powerful for elucidating complex reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them.

A DFT study on the cycloaddition reactions of dienylisobenzofurans, where the furan (B31954) ring contains a diene substituent, provides a clear example of this application. pku.edu.cn The study investigated competing reaction pathways for isobenzofurans reacting with dimethyl acetylenedicarboxylate (B1228247) (DMAD).

Key Findings from Reaction Modeling:

Pathway Analysis: The study explored multiple potential pathways, including a stepwise [8+2] cycloaddition and a [4+2] cycloaddition followed by a pku.edu.cnfiu.edu-vinyl shift. pku.edu.cn

Activation Energy Calculation: For dienylisobenzofurans with an electron-donating methoxy group, DFT calculations revealed that the activation free energies for a direct [8+2] pathway and a [4+2] pathway were very close. pku.edu.cn This computational result successfully explained the experimental observation that both types of products were formed. pku.edu.cn

Transition State Characterization: The geometries of the transition states (e.g., TS2b, TS3b-rot) were optimized, and their energies were calculated to determine the rate-determining step of each pathway. pku.edu.cn For one pathway, the initial [4+2] cycloaddition was found to have an activation free energy of 16.6 kcal/mol, while a competing stepwise [8+2] pathway had a rate-determining step with an activation free energy of 21.7 kcal/mol. pku.edu.cn

This type of detailed mechanistic investigation allows researchers to understand the factors that control product formation, such as the electronic nature of substituents on the isobenzofuran core.

Table 2: Example Activation Free Energies (ΔG‡) in Dienylisobenzofuran Cycloaddition

| Reaction Pathway | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Pathway C ([4+2] then pku.edu.cnfiu.edu shift) | [4+2] cycloaddition | 16.6 pku.edu.cn |

| Pathway B (Stepwise [8+2]) | Formation of zwitterionic intermediate | 21.7 pku.edu.cn |

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. epstem.net By performing GIAO calculations using DFT or ab initio methods, one can obtain theoretical ¹H and ¹³C NMR spectra. These calculated values (δ_calc) are often plotted against experimental values (δ_exp) and can be scaled using a linear regression (δ_exp = a + b * δ_calc) to improve the correlation. epstem.net This process helps in the unambiguous assignment of complex NMR spectra and can validate the computed geometry of the molecule. mdpi.com

Infrared (IR) Spectroscopy: Harmonic vibrational frequency calculations can be performed to predict a molecule's IR spectrum. epstem.net These calculations identify the vibrational modes and their corresponding frequencies and intensities. It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and for anharmonicity, which brings the theoretical spectrum into better agreement with the experimental one. epstem.net

Conformational Analysis and Stereochemical Prediction

Molecules that are not rigid can exist in multiple spatial arrangements known as conformations. The study of these conformations and their relative energies is critical, as the predominant conformation often dictates the molecule's biological activity and physical properties.

For this compound, the five-membered dihydrofuran ring is not planar and will adopt specific puckered conformations (e.g., envelope or twist) to minimize steric strain and torsional strain. The orientation of the methoxy group at the C1 position can be either axial or equatorial relative to the ring, leading to different stereoisomers and conformers.

Computational Approach to Conformational Analysis:

Potential Energy Scan: The potential energy surface is scanned by systematically rotating key dihedral angles of the molecule.

Geometry Optimization: The low-energy conformations identified from the scan are then fully optimized to find the local energy minima.

Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies. nih.gov

Solvent Effects: The influence of the solvent on conformational preference can be modeled using implicit or explicit solvent models, as polarity can significantly affect the stability of different conformers. semanticscholar.org

NMR Correlation: The final predicted conformer populations can be validated by comparing computed NMR parameters, such as J-couplings (related to dihedral angles via the Karplus equation) and Nuclear Overhauser Effect (NOE) distances, with experimental data. mdpi.comsemanticscholar.org

Studies on other cyclic systems have shown that the presence and relative orientation of substituents strongly influence the conformational profile, an effect that would be critical in determining the preferred shape of this compound. nih.gov

Research Applications of Isobenzofuran Based Compounds in Specialized Chemical Fields

Role as Versatile Intermediates in Complex Organic Synthesis

1,3-Dihydro-1-methoxyisobenzofuran is a key precursor for generating 1-methoxyisobenzofuran, a reactive diene that readily participates in cycloaddition reactions. This reactivity is harnessed by synthetic chemists to build intricate molecular structures that would be challenging to assemble through other methods. The stability of the methoxy-substituted dihydroisobenzofuran allows for its convenient handling and storage, releasing the highly reactive isobenzofuran (B1246724) intermediate only when needed under specific reaction conditions. bohrium.com

One of the most significant applications of isobenzofuran intermediates is in the synthesis of annulated polycyclic aromatic hydrocarbons (PAHs). nih.gov Isobenzofurans are exceptionally reactive dienes in Diels-Alder reactions, a trait driven by the thermodynamic benefit of forming a stable benzene (B151609) ring in the resulting cycloadduct. nih.gov This reactivity is expertly exploited in reactions with dienophiles like arynes. The cycloaddition of an in situ-generated isobenzofuran with an aryne intermediate leads to a bridged bicyclic adduct which, upon subsequent rearrangement and aromatization, yields complex, fused polycyclic aromatic systems. nih.gov This method provides a powerful and convergent strategy for constructing extended aromatic frameworks relevant to materials science and organic electronics.

Table 1: Application of Isobenzofuran Intermediates in Synthesis

| Intermediate Source | Reaction Type | Reaction Partner | Product Class | Reference |

| This compound | Diels-Alder Cycloaddition | Arynes | Annulated Polycyclic Aromatic Hydrocarbons | nih.gov |

| This compound | Diels-Alder Cycloaddition | Alkenes/Alkynes | Diverse Cycloadducts | nih.gov |

| Isobenzofuran-1(3H)-one derivatives | Condensation/Cyclization | Various reagents | Diverse Heterocyclic Frameworks | nih.gov |

The isobenzofuran core is a valuable building block for a wide array of heterocyclic structures. ossila.comthermofisher.comapolloscientific.co.ukmsesupplies.commsesupplies.com The inherent reactivity of the isobenzofuran diene system in Diels-Alder reactions allows for its combination with various dienophiles containing heteroatoms, leading to the formation of oxygen-bridged heterocyclic products. nih.gov Furthermore, the isobenzofuran-1(3H)-one (phthalide) structure itself can be chemically modified to create more complex heterocyclic systems. A notable example is the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which are explored as potential agents for the central nervous system. nih.gov This demonstrates the role of the isobenzofuran scaffold in generating three-dimensional heterocyclic structures of pharmaceutical interest.

Explorations in Medicinal Chemistry Research

Derivatives of the isobenzofuran-1(3H)-one (phthalide) core are a major focus in medicinal chemistry due to their presence in numerous natural products and their wide range of biological activities. bohrium.comnih.govnih.govumn.edu Researchers actively synthesize and evaluate novel analogues, exploring their potential as therapeutic agents for various diseases.

The isobenzofuranone skeleton is a privileged scaffold used to develop precursors for a multitude of potential bioactive agents. bohrium.comnih.govumn.eduresearchgate.net Synthetic chemists modify the core structure to create libraries of novel compounds for biological screening.

Antidepressants: A series of novel isobenzofuran-1(3H)-one derivatives were synthesized and evaluated as potential antidepressants. nih.gov

Neuroprotective Agents: Isobenzofuran-1(3H)-one derivatives have been discovered that act as selective inhibitors of the TREK-1 potassium channel, showing neuroprotective effects in preclinical models.

Immunosuppressive Agents: Novel isobenzofuran-based compounds have been synthesized and assessed for their immunosuppressive effects, providing a basis for developing safer and more effective immunosuppressants.

Anticancer Agents: C-3 functionalized isobenzofuran-1(3H)-ones have been synthesized and tested against lymphoma and myeloid leukemia cancer cell lines, with some derivatives showing biological activity superior to the commercial drug etoposide. mdpi.com

The development of new therapeutic agents relies on understanding how they interact with biological targets. In vitro assays are crucial for determining this activity.

Enzyme Inhibition: (Z)-3-benzylideneisobenzofuran-1(3H)-ones have been studied for their ability to inhibit cyclooxygenase-1 (COX-1), an enzyme involved in platelet aggregation. nih.gov Other derivatives have been evaluated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net

Receptor/Transporter Interaction: In the search for new antidepressants, isobenzofuran-1(3H)-one derivatives were tested in vitro for their ability to inhibit serotonin (B10506) reuptake, a key mechanism for treating depression. nih.gov Some compounds demonstrated superior inhibitory effects and were also screened for their interaction with the μ-opioid and CCK-B receptors to predict potential side effects. nih.gov

Antiproliferative Activity: The direct effect of isobenzofuranone derivatives on cancer cells has been quantified using in vitro cytotoxicity assays against cell lines such as U937 (lymphoma) and K562 (myeloid leukemia). mdpi.com

Table 2: Examples of Bioactive Isobenzofuran-1(3H)-one Derivatives and Their In Vitro Activity

| Derivative Class | Biological Target/Assay | Investigated For | Key Finding | Reference |

| Novel isobenzofuran-1(3H)-ones | Serotonin Transporter | Antidepressant Activity | Superior serotonin reuptake inhibition by compounds 9d, 10a, and 10c. | nih.gov |

| (Z)-3-benzylideneisobenzofuran-1(3H)-ones | Cyclooxygenase-1 (COX-1) / Platelet Aggregation | Antiplatelet Activity | Potent inhibition of arachidonic acid-induced platelet aggregation. | nih.gov |

| C-3 Functionalized Isobenzofuran-1(3H)-ones | U937 & K562 Cancer Cell Lines | Anticancer Activity | Some derivatives showed higher antiproliferative activity than etoposide. | mdpi.com |

| Novel Isobenzofuran-based compounds | IMPDH Type II / T-cell proliferation | Immunosuppressive Activity | Compounds 2d, 2e, 2h, and 2j showed activity superior to mycophenolic acid (MPA). |

Understanding the mechanism of action is critical for drug development. Studies on isobenzofuran derivatives have begun to elucidate how they exert their biological effects at a molecular level.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. rsc.orggoogle.comyoutube.com While many heterocyclic compounds, such as those based on phthalimide (B116566) scaffolds, have been investigated as potent α-glucosidase inhibitors, specific research focusing on isobenzofuran-1(3H)-one derivatives for this particular enzymatic target is not prominent in the reviewed scientific literature. nih.govnih.gov

Reactive Oxygen Species Generation and Antioxidant Effects: Some isobenzofuranone derivatives have been found to induce programmed cell death in the amoeba Acanthamoeba castellanii. This process was associated with the over-generation of Reactive Oxygen Species (ROS), indicating that oxidative stress is a key part of its amoebicidal mechanism. Conversely, other studies have focused on developing (Z)-3-benzylideneisobenzofuran-1(3H)-ones as potent antioxidants, demonstrating their ability to scavenge free radicals like DPPH. nih.gov This dual role highlights the scaffold's potential in modulating cellular redox states.

In Vitro Antimicrobial Effects: The isobenzofuranone structure is a promising basis for developing new antimicrobial agents. researchgate.net Detailed studies have demonstrated the amoebicidal activity of certain derivatives against multiple strains of Acanthamoeba. The mechanism was found to involve the induction of an apoptosis-like process, characterized by hallmarks such as chromatin condensation.

Applications in Materials Science Research

The versatility of the isobenzofuran core has been harnessed in materials science to create innovative functional materials. Researchers have explored its incorporation into luminogens, fluorescent probes, and polymer systems, leading to the development of materials with tailored optical and physical properties.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in the aggregated state. This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated form, which blocks non-radiative decay channels and promotes radiative emission. youtube.com AIE luminogens (AIEgens) have emerged as promising materials for various applications, including organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. nih.gov

While direct research specifically detailing "this compound" as an AIEgen is not extensively documented in the reviewed literature, the fundamental principles of AIE suggest that the isobenzofuran scaffold could be a viable component in the design of novel AIEgens. The planar and rigid structure of the isobenzofuran unit could be functionalized with rotor-like substituents, such as tetraphenylethylene (B103901) (TPE) moieties, which are well-known to induce AIE. In such a design, the isobenzofuran core would serve as the central chromophore, while the peripheral rotors would facilitate the AIE effect. The aggregation of these molecules would restrict the rotation of the substituents, leading to a significant enhancement of fluorescence intensity.

The development of such isobenzofuran-based AIEgens could offer advantages such as high quantum yields in the solid state and large Stokes shifts. The potential for these materials is vast, with applications ranging from solid-state lighting to sensitive diagnostics. Further research into the synthesis and photophysical characterization of isobenzofuran-containing AIEgens is warranted to explore their full potential. youtube.comrsc.org

Fluorescent probes are indispensable tools in modern biology and medicine, enabling the visualization of biological processes at the molecular level with high sensitivity and specificity. mdpi.comrsc.org The isobenzofuran scaffold has been successfully incorporated into the design of novel fluorescent probes for targeted biological imaging.

A notable example is the development of fluorescent ligands for sigma (σ) receptors, which are proteins of significant pharmaceutical interest, particularly in the context of cancer and neurological disorders. Researchers have synthesized novel fluorescent probes by functionalizing an indole (B1671886) moiety bearing a 3H-spiro[isobenzofuran-1,4'-piperidine] portion with various fluorescent tags. nih.gov These probes exhibit nanomolar affinity for σ receptors and span a range of emission wavelengths from green to near-infrared. nih.gov

Two particularly promising compounds, 19 (a pan-σ affinity ligand) and 29 (a σ2 selective ligand), were extensively studied. nih.gov These probes demonstrated excellent photophysical properties and were successfully used in flow cytometry, confocal microscopy, and live-cell imaging to specifically label and visualize σ2 receptors in cells. nih.gov The development of these red-emitting fluorescent σ2 ligands represents a significant advancement, providing powerful tools for studying the biological functions and therapeutic potential of these receptors. nih.gov

The success of these isobenzofuran-based probes highlights the potential of this heterocyclic system in creating highly specific and efficient tools for biological imaging. The ability to modify the isobenzofuran core and attach different fluorophores allows for the fine-tuning of the probe's properties to suit specific imaging applications.

The reactivity of isobenzofuran and its derivatives makes them attractive monomers for the synthesis of advanced polymer systems. Poly(isobenzofuran) (PIBF) is a polymer that has been synthesized and characterized, demonstrating the potential of isobenzofuran in polymer chemistry. acs.orgwikipedia.org

One method for preparing PIBF films is through a thermal chemical vapor deposition (CVD) process. acs.org In this process, a precursor monomer, such as 1,2,3,4-tetrahydro-1,4-epoxynaphthalene, is pyrolyzed at high temperatures (600–750 °C) to generate the reactive isobenzofuran (IBF) monomer. This monomer is then deposited onto a substrate where it polymerizes to form a thin film of PIBF. acs.org

The properties of the resulting PIBF films, such as molecular weight and morphology, can be controlled by varying the deposition, pyrolysis, and vaporization temperatures. acs.org Characterization techniques including nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared spectroscopy (FT-IR), and X-ray photoelectron spectroscopy (XPS) have been used to confirm the chemical structure and composition of the PIBF films. acs.org The weight-average molecular weight of these films has been reported to range from 5500 to 9400. acs.org The ability to produce stable, characterizable polymers from a highly reactive monomer like isobenzofuran opens up possibilities for creating new materials with unique electronic and optical properties for applications in electronics and photonics. acs.orgbeilstein-journals.org

Contributions to Natural Product Chemistry Research

The isobenzofuran moiety is found in a variety of natural products, particularly those isolated from fungi. The discovery and characterization of these compounds contribute significantly to our understanding of biodiversity and provide potential leads for the development of new therapeutic agents.

Fungi are a rich source of structurally diverse and biologically active secondary metabolites. nih.govresearchgate.netkoreascience.kr Chemical investigations of fungal extracts have led to the isolation and characterization of several novel isobenzofuran-derived natural products.

For instance, a study on the fungus Cephalosporium sp. AL031, isolated from Sinarundinaria nitida, resulted in the discovery of a new isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide (1), along with three known isobenzofuran derivatives: 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (2), 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3), and 4,5,6-trihydroxy-7-methylphthalide (4). nih.gov The structures of these compounds were elucidated using a combination of spectroscopic techniques, including 1D and 2D NMR and mass spectrometry. nih.gov Interestingly, all four compounds exhibited potent antioxidant activity in a DPPH radical-scavenging assay. nih.gov

Another example comes from the investigation of a fungicolous isolate of Epicoccum purpurascens. This study led to the isolation of two new metabolites, one of which was 1,3-dihydro-5-methoxy-7-methylisobenzofuran (2), alongside the known compounds 4,5,6-trihydroxy-7-methyl-3H-isobenzofuran-1-one (3) and 1,3-dihydro-4,6-dihydroxy-7-methylisobenzofuran (4). koreascience.kr The structural determination of these natural products was also based on comprehensive spectroscopic analysis. koreascience.kr

The isolation of these novel isobenzofuran derivatives from fungal sources underscores the importance of natural product research in discovering new chemical entities with potential biological activities.

Q & A

Q. What are the common synthetic routes for 1,3-Dihydro-1-methoxyisobenzofuran, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example:

- Cyclization of aldehydes : Using n-BuLi in THF at −78 °C to deprotonate intermediates, followed by coupling with brominated methoxybenzaldehyde derivatives .

- Catalytic systems : Palladium(II) acetate with potassium bicarbonate under reflux conditions (e.g., 140 °C for 18 h) to form isobenzofuranone intermediates, as seen in analogous syntheses .

Q. Optimization Strategies :

- Temperature control : Lower temperatures (−78 °C) prevent side reactions in lithiation steps .

- Catalyst selection : Palladium catalysts improve regioselectivity in cyclization, while AgCN facilitates cyanide substitution .

- Solvent choice : Polar aprotic solvents (THF, CH3CN) enhance reaction efficiency .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Pd(OAc)₂, KHCO₃ | 140 °C, 18 h | 33% | |

| Substitution | AgCN | CH3CN, reflux | 65% |

Q. How is the structural characterization of this compound performed using crystallography and spectroscopy?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths, angles, and hydrogen bonding. For example, monoclinic crystals (space group P21/c) with unit cell parameters a = 9.2922 Å, b = 8.4982 Å, and planar molecular geometry (mean deviation: 0.010 Å) .

- Spectroscopy :

- ¹H NMR : Methoxy protons appear at δ 3.89 ppm; aromatic protons show coupling patterns (e.g., δ 7.80 ppm for H3 in 5-methoxy derivatives) .

- IR : Key peaks include C=O stretches at ~1736 cm⁻¹ and O–CH₃ vibrations at ~1261 cm⁻¹ .

Q. Validation Tips :

- Compare experimental data with computed spectra (e.g., HREIMS for molecular ion validation) .

- Use weak hydrogen bonds (e.g., C–H⋯O) to confirm supramolecular interactions in crystal packing .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields when using different catalysts (e.g., AgCN vs. Pd)?

Methodological Answer:

- Mechanistic analysis : AgCN promotes nucleophilic substitution, while Pd catalysts enable cross-coupling. Conflicting yields may arise from competing pathways (e.g., oxidative addition vs. SN2).

- Parameter screening :

- Substrate scope : Electron-deficient aryl halides favor Pd-mediated reactions .

- Additives : Bases like KHCO₃ mitigate acid byproducts in Pd systems .

- Case study : Pd(OAc)₂ gave 33% yield in cyclization vs. AgCN’s 65% in substitution steps, highlighting step-dependent catalyst efficiency .

Q. Table 2: Catalyst Performance Comparison

| Catalyst | Reaction Type | Optimal Conditions | Yield Range |

|---|---|---|---|

| Pd(OAc)₂ | Cyclization | 140 °C, 18 h | 30–40% |

| AgCN | Substitution | Reflux, 5 h | 60–70% |

Q. How to design experiments to assess the bioactivity of this compound derivatives, particularly phytotoxic effects?

Methodological Answer:

- In vitro assays :

- Phytotoxicity : Use lettuce (Lactuca sativa) or ryegrass (Lolium perenne) seedlings to measure root elongation inhibition .

- Antioxidant activity : DPPH radical scavenging assays at 100–500 µM concentrations .

- Dose-response analysis : IC₅₀ values for bioactivity quantification.

- Structural analogs : Compare activity of methoxy-substituted derivatives (e.g., 5-methoxy vs. 6-methoxy isomers) to identify pharmacophores .

Q. Experimental Design Example :

Synthesize derivatives with varied substituents (e.g., –OCH₃, –Cl).

Screen for phytotoxicity at 0.1–1.0 mM concentrations.

Validate via LC-MS to rule out degradation artifacts .

Q. What challenges arise in determining hydrogen bonding networks in this compound crystals, and how are they addressed?

Methodological Answer:

- Weak interactions : C–H⋯O bonds (e.g., 2.50 Å) are difficult to resolve due to low electron density.

- Mitigation strategies :

- High-resolution XRD : Use synchrotron radiation (≤0.8 Å resolution) to detect subtle interactions .

- DFT calculations : Validate hydrogen bond energies (e.g., −3 to −5 kcal/mol for C–H⋯O) .

- Case study : In 5-methoxyisobenzofuran-1(3H)-one, weak C6–H6⋯O1 bonds form chains along the ac plane, stabilized by C8–H8A⋯O2 interactions .

Q. Table 3: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P21/c |

| H-bond distance (C6–H6⋯O1) | 2.50 Å |

| Mean planar deviation | 0.010 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.